molecular formula C13H23NO B13304903 1-Cyclohexyl-2-(piperidin-2-YL)ethan-1-one

1-Cyclohexyl-2-(piperidin-2-YL)ethan-1-one

Cat. No.: B13304903
M. Wt: 209.33 g/mol
InChI Key: RYKNOVCNJGVORT-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-(piperidin-2-yl)ethan-1-one is a compound that features a cyclohexyl group attached to a piperidine ring via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-2-(piperidin-2-yl)ethan-1-one typically involves the reaction of cyclohexyl ketone with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of piperidine to the cyclohexyl ketone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Cyclohexyl carboxylic acid or cyclohexyl ketone derivatives.

    Reduction: Cyclohexyl alcohol derivatives.

    Substitution: N-alkyl or N-acyl piperidine derivatives.

Scientific Research Applications

1-Cyclohexyl-2-(piperidin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-(piperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the cyclohexyl group provides steric bulk that influences the compound’s binding affinity and selectivity. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 1-Cyclohexyl-2-(pyridin-2-yl)ethan-1-one
  • 1-Phenyl-2-(piperidin-1-yl)ethanone
  • 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol

Comparison: 1-Cyclohexyl-2-(piperidin-2-yl)ethan-1-one is unique due to the presence of both a cyclohexyl group and a piperidine ring, which confer distinct steric and electronic properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

1-cyclohexyl-2-piperidin-2-ylethanone

InChI

InChI=1S/C13H23NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h11-12,14H,1-10H2

InChI Key

RYKNOVCNJGVORT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)CC2CCCCN2

Origin of Product

United States

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